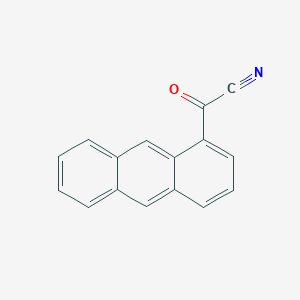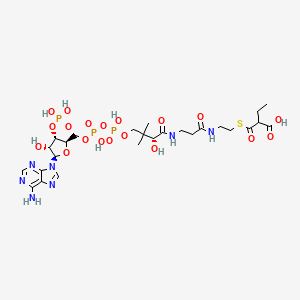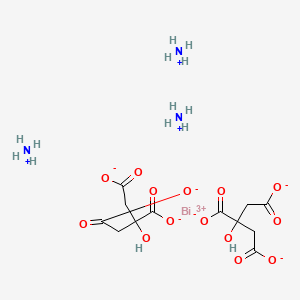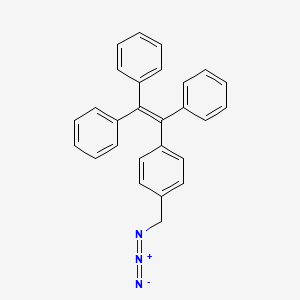
1-己基-3-甲基咪唑氢硫酸盐
描述
1-Hexyl-3-methylimidazolium hydrogen sulfate is a compound with the molecular formula C10H20N2O4S . It is also known by other names such as 1-hexyl-3-methylimidazol-3-ium hydrogen sulfate .
Molecular Structure Analysis
The molecular structure of 1-Hexyl-3-methylimidazolium hydrogen sulfate involves a 1-hexyl-3-methylimidazol-3-ium cation and a hydrogen sulfate anion . The compound has a molecular weight of 264.34 g/mol . The InChI and Canonical SMILES representations provide more detailed information about its structure .Physical And Chemical Properties Analysis
1-Hexyl-3-methylimidazolium hydrogen sulfate has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 94.6 Ų . The compound has a rotatable bond count of 5 .科学研究应用
Solvent for Chemical Synthesis
1-Hexyl-3-methylimidazolium hydrogen sulfate is commonly used as a solvent in chemical synthesis . Its excellent solvation ability, high thermal stability, and large solubility make it a versatile reagent in a variety of applications .
Electrolytes in Batteries and Supercapacitors
This compound is used as an electrolyte in batteries and supercapacitors . Its solubility in water and a variety of organic solvents, non-flammability, and low vapor pressure make it an attractive choice for these applications .
Solvent for Catalysis and Separations
1-Hexyl-3-methylimidazolium hydrogen sulfate is also used as a solvent for catalysis and separations . Its unique properties allow it to facilitate various chemical reactions and separation processes .
Component in Lubricants and Adhesives
This ionic liquid is used as a component in lubricants and adhesives . Its unique physical and chemical properties contribute to the performance of these products .
Bactericidal and Fungicidal Agent
Ionic liquids, such as 1-Hexyl-3-methylimidazolium hydrogen sulfate, are known to be good bactericidal and fungicidal agents . They can be used to control the growth of harmful bacteria and fungi .
Tissue Fixatives and Balms
Ionic liquids are also used as tissue fixatives and balms . They can help preserve biological tissues and provide soothing effects .
Antistatic Agents
1-Hexyl-3-methylimidazolium hydrogen sulfate can be used as an antistatic agent . It can help reduce or eliminate static electricity, which is particularly useful in certain industrial applications .
Surfactant and Ink Component
This ionic liquid can be used as a surfactant and an ink component . As a surfactant, it can help reduce surface tension in liquids, and as an ink component, it can contribute to the quality of the ink .
安全和危害
未来方向
Ionic liquids like 1-Hexyl-3-methylimidazolium hydrogen sulfate have been extensively investigated for their potential in various applications. For instance, they have been studied for their role in perovskite solar cells . By incorporating ionic liquid into the gel polymer matrix, the resulting membranes can exhibit enhanced ionic conductivity and improved electrochemical performance .
作用机制
Target of Action
1-Hexyl-3-methylimidazolium hydrogen sulfate, also known as [HMIM]HSO4, is an ionic liquid It has been found to interact with various chemical substances and processes, including the electrodeposition of metals and the formation of gel polymer electrolyte membranes .
Mode of Action
The mode of action of [HMIM]HSO4 is primarily through its physicochemical properties. It has been found to affect the viscosity, density, and refractive indices of mixtures it is added to . For example, in the electrodeposition of zinc, [HMIM]HSO4 has been found to increase current efficiency and decrease power consumption . In the formation of gel polymer electrolyte membranes, it enhances ionic conductivity and improves electrochemical performance .
Biochemical Pathways
It has been found to influence the ion dynamics and ionic interactions in the formation of gel polymer electrolyte membranes
Pharmacokinetics
As an ionic liquid, it is expected to have high solubility in both polar and non-polar compounds , which could potentially influence its bioavailability.
Result of Action
The result of [HMIM]HSO4’s action can vary depending on its application. For instance, in the electrodeposition of zinc, it has been found to improve the surface morphology of the deposit . In the formation of gel polymer electrolyte membranes, it enhances ionic conductivity and improves electrochemical performance .
Action Environment
The action of [HMIM]HSO4 can be influenced by various environmental factors. For example, its effects on the properties of mixtures it is added to can vary with temperature . Furthermore, the concentration of [HMIM]HSO4 can also influence its effects, as seen in the formation of gel polymer electrolyte membranes .
属性
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.H2O4S/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-5(2,3)4/h8-10H,3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCNKZCRZIIOOR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-3-methylimidazolium hydrogen sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-hexyl-3-methylimidazolium hydrogen sulfate a promising candidate for catalysis?
A: 1-Hexyl-3-methylimidazolium hydrogen sulfate exhibits strong Brønsted acidity due to the presence of the hydrogen sulfate anion. This acidity makes it an effective catalyst for reactions like esterification, as demonstrated by its ability to catalyze the conversion of rapeseed oil and methanol to fatty acid methyl esters (biodiesel). Additionally, its ionic liquid nature allows for unique solvent properties, such as negligible vapor pressure and tunable polarity, further enhancing its catalytic potential.
Q2: How does the structure of 1-hexyl-3-methylimidazolium hydrogen sulfate influence its properties and applications?
A: The molecular structure of 1-hexyl-3-methylimidazolium hydrogen sulfate significantly impacts its properties. The hexyl chain on the imidazolium cation influences the ionic liquid's viscosity and hydrophobicity. Studies have shown that this ionic liquid exists in various conformations due to the flexibility of the hexyl chain. The hydrogen sulfate anion, existing primarily in the trans conformation, contributes to the compound's acidity and strong interionic interactions. These structural features directly impact its applications as a catalyst and solvent.
Q3: Can 1-hexyl-3-methylimidazolium hydrogen sulfate be used in combination with other solvents, and what are the advantages?
A: Yes, research demonstrates the successful use of 1-hexyl-3-methylimidazolium hydrogen sulfate within a microemulsion system. For instance, it effectively catalyzed oleic acid esterification in a 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4)/Triton X-100 + 1-hexyl-3-methylimidazolium hydrogen sulfate ([Hmim]HSO4)/cyclohexane microemulsion system. This approach leverages the catalytic activity of [Hmim]HSO4 while benefiting from the microemulsion's ability to compartmentalize reactants and products, potentially leading to enhanced reaction rates and selectivity.
Q4: What analytical techniques provide insights into the structure and behavior of 1-hexyl-3-methylimidazolium hydrogen sulfate?
A: Researchers utilize a combination of spectroscopic techniques to characterize 1-hexyl-3-methylimidazolium hydrogen sulfate. Infrared (IR) and Raman spectroscopy are particularly informative, revealing vibrational modes that offer insights into conformational isomerism and interionic interactions. The presence of specific vibrational frequencies provides evidence for the different conformations of the cation and the dominant trans conformation of the anion. Additionally, shifts in vibrational frequencies provide evidence of strong interionic interactions, including potential proton transfer between the cation and anion.
Q5: How does the length of the alkyl chain in alkylimidazolium ionic liquids affect their corrosion inhibition properties?
A: Research suggests that increasing the alkyl chain length in alkylimidazolium ionic liquids can enhance their corrosion inhibition properties. A study compared the corrosion inhibition of copper in sulfuric acid solutions by 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO4), 1-hexyl-3-methylimidazolium hydrogen sulfate ([HMIM]HSO4), and 1-octyl-3-methylimidazolium hydrogen sulfate ([OMIM]HSO4). The results indicated that [OMIM]HSO4 exhibited the most substantial inhibition, followed by [HMIM]HSO4 and then [BMIM]HSO4. This trend suggests that longer alkyl chains might promote stronger adsorption onto the metal surface, leading to improved corrosion inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
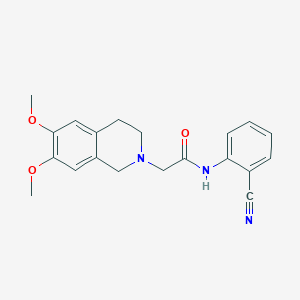

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
